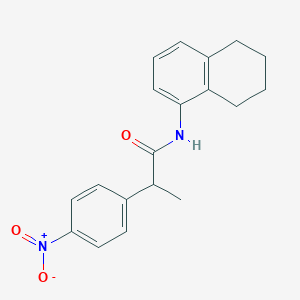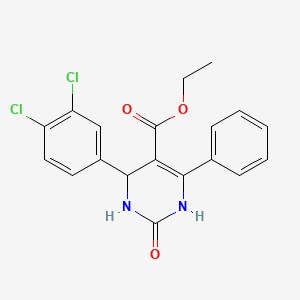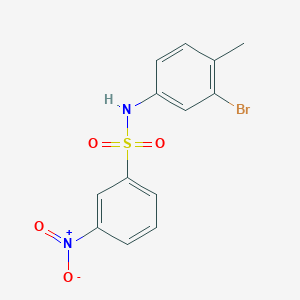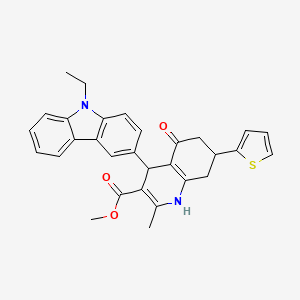![molecular formula C19H30N2O5 B4077899 1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid](/img/structure/B4077899.png)
1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid
Übersicht
Beschreibung
1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a phenoxyethyl group, which is further modified with a 2-methylbutan-2-yl group. The presence of oxalic acid as a counterion adds to its chemical stability and solubility.
Vorbereitungsmethoden
The synthesis of 1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating conditions such as inflammation, cancer, and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, the piperazine ring can interact with receptor sites, modulating signal transduction pathways and cellular responses. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine can be compared with other similar compounds, such as:
1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperidine: This compound has a piperidine ring instead of a piperazine ring, which may result in different biological activity and chemical reactivity.
1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]morpholine: The presence of a morpholine ring can alter the compound’s solubility and interaction with biological targets.
1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]pyrrolidine: The pyrrolidine ring provides a different steric environment, potentially affecting the compound’s reactivity and binding properties.
The uniqueness of 1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.C2H2O4/c1-4-17(2,3)15-5-7-16(8-6-15)20-14-13-19-11-9-18-10-12-19;3-1(4)2(5)6/h5-8,18H,4,9-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFPRHPLYBXRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethoxy]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4077818.png)
![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4077826.png)
![3-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide](/img/structure/B4077838.png)

![1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4077856.png)
![5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B4077864.png)
![3,4,5-triethoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077865.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4077866.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077873.png)


![N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4077895.png)

![Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine](/img/structure/B4077917.png)
